molecular formula C22H20F2N4O4 B10815589 Osm-LO-4

Osm-LO-4

Cat. No.: B10815589
M. Wt: 442.4 g/mol
InChI Key: UTULOEBHNZHAOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OSM-LO-4 is a compound developed as part of the Open Source Malaria (OSM) project, which aims to discover new antimalarial drugs. This compound belongs to the Series 4 triazolopyrazines, which have shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-LO-4 involves multiple steps, starting with the preparation of the triazolopyrazine core. This core is then functionalized with various substituents to enhance its antimalarial activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not detailed, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

OSM-LO-4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides or hydroxides, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

OSM-LO-4 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of OSM-LO-4 involves the inhibition of Plasmodium falciparum’s ability to regulate intracellular sodium concentration. This is achieved through the inhibition of a specific ion pump, PfATP4, which is essential for the parasite’s survival. By disrupting this ion pump, this compound effectively kills the parasite .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to OSM-LO-4 include other members of the Series 4 triazolopyrazines, such as OSM-LO-92, OSM-LO-93, and OSM-LO-94 .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of substituents, which confer enhanced potency and selectivity against Plasmodium falciparum. Additionally, this compound has shown lower toxicity in mammalian cells compared to other compounds in the series .

Properties

Molecular Formula

C22H20F2N4O4

Molecular Weight

442.4 g/mol

IUPAC Name

3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-(2-methoxyphenyl)propan-1-ol

InChI

InChI=1S/C22H20F2N4O4/c1-30-18-5-3-2-4-17(18)15(12-29)13-31-20-11-25-10-19-26-27-21(28(19)20)14-6-8-16(9-7-14)32-22(23)24/h2-11,15,22,29H,12-13H2,1H3

InChI Key

UTULOEBHNZHAOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(CO)COC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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